molecular formula C17H27NO4S B6432193 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 2190365-64-9

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6432193
CAS No.: 2190365-64-9
M. Wt: 341.5 g/mol
InChI Key: CMESVBRWOQBPDU-UHFFFAOYSA-N
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Description

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a hydroxyethoxy group, and a trimethylbenzene sulfonamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopentyl and hydroxyethoxy groups, followed by their attachment to the trimethylbenzene sulfonamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy and sulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and cyclopentyl derivatives, such as:

  • N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-benzene-1-sulfonamide
  • N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-13-10-15(3)16(11-14(13)2)23(20,21)18-12-17(22-9-8-19)6-4-5-7-17/h10-11,18-19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESVBRWOQBPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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